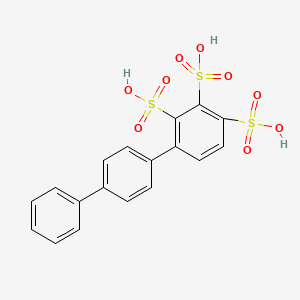
4-(4-Phenylphenyl)benzene-1,2,3-trisulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Phenylphenyl)benzene-1,2,3-trisulfonic acid is an organic compound with the molecular formula C18H14O9S3 It is a trisulfonic acid derivative of biphenyl, characterized by three sulfonic acid groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenylphenyl)benzene-1,2,3-trisulfonic acid typically involves the sulfonation of biphenyl derivatives. One common method is the electrophilic aromatic substitution reaction, where biphenyl is treated with sulfur trioxide (SO3) in the presence of a suitable catalyst, such as oleum or concentrated sulfuric acid. The reaction conditions usually require controlled temperatures to ensure the selective introduction of sulfonic acid groups at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors with precise control over reaction parameters. The process includes the continuous addition of sulfur trioxide to a biphenyl solution, followed by purification steps to isolate the desired trisulfonic acid product. The use of advanced separation techniques, such as crystallization or chromatography, ensures high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Phenylphenyl)benzene-1,2,3-trisulfonic acid undergoes various chemical reactions, including:
Electrophilic Substitution:
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at positions activated by the electron-withdrawing sulfonic acid groups.
Oxidation and Reduction: The aromatic ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives with altered electronic properties.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) under acidic conditions.
Nucleophilic Substitution: Strong nucleophiles like hydroxide ions (OH-) or amines (NH2-) in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce hydroxylated or aminated compounds.
Scientific Research Applications
4-(4-Phenylphenyl)benzene-1,2,3-trisulfonic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(4-Phenylphenyl)benzene-1,2,3-trisulfonic acid involves its interaction with molecular targets through its sulfonic acid groups. These groups can form strong hydrogen bonds and electrostatic interactions with proteins, enzymes, and other biomolecules. The compound’s ability to modulate the activity of specific molecular pathways makes it a valuable tool in biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-2,2’,3-trisulfonic acid: Another trisulfonic acid derivative of biphenyl with sulfonic acid groups at different positions.
4,4’-Dihydroxybiphenyl-2,2’,3-trisulfonic acid: A derivative with additional hydroxyl groups, offering different reactivity and applications.
Uniqueness
4-(4-Phenylphenyl)benzene-1,2,3-trisulfonic acid is unique due to its specific arrangement of sulfonic acid groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it suitable for specialized applications in research and industry, where other similar compounds may not be as effective.
Properties
CAS No. |
68491-73-6 |
|---|---|
Molecular Formula |
C18H14O9S3 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
4-(4-phenylphenyl)benzene-1,2,3-trisulfonic acid |
InChI |
InChI=1S/C18H14O9S3/c19-28(20,21)16-11-10-15(17(29(22,23)24)18(16)30(25,26)27)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,19,20,21)(H,22,23,24)(H,25,26,27) |
InChI Key |
ARDLJTSXSSBPTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=C(C=C3)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



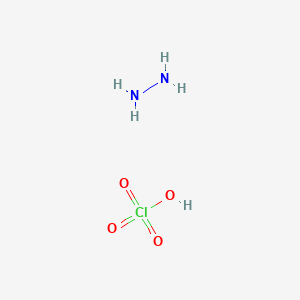
![2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B14112855.png)
![2-[(2,4-Difluorophenyl)methylideneamino]guanidine](/img/structure/B14112863.png)
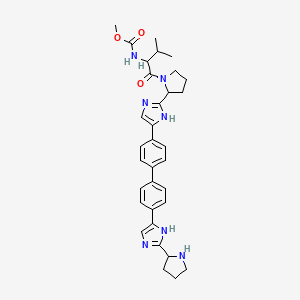
![N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B14112878.png)

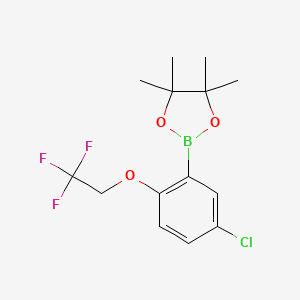
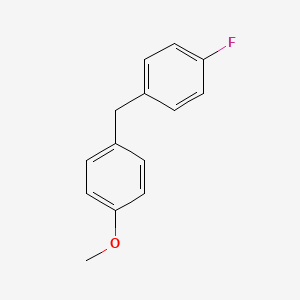
![Dibutyl 3,12-dibromo-16-[2,6-di(propan-2-yl)phenyl]-15,17-dioxo-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate](/img/structure/B14112905.png)
![Phenylmethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/structure/B14112907.png)
![4-Amino-2-[6-amino-3-[3-amino-6-(aminomethyl)-5-hydroxy-tetrahydropyran-2-yl]oxy-2-hydroxy-cyclohexoxy]-6-(hydroxymethyl)tetrahydropyran-3,5-diol](/img/structure/B14112914.png)
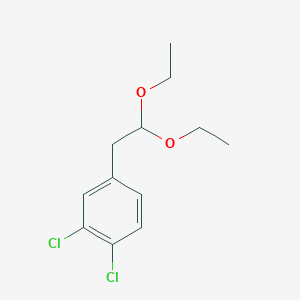
![3-(2-{[(4-Nitrophenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one](/img/structure/B14112918.png)
